Ethyl 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic compound with a unique structure that combines elements of thiazole and pyrimidine rings
Mechanism of Action
Target of Action
Derivatives of thiazolo[3,2-a]pyrimidine, especially 2-substituted ones, are known to be promising scaffolds for the design of new medicines, including anticancer drugs .
Mode of Action
The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .
Biochemical Pathways
It’s known that structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .
Result of Action
High antitumor, antibacterial, and anti-inflammatory activities of these compounds have been demonstrated .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with electrophilic reagents. One common method includes the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones . The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like ethanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound.
Scientific Research Applications
Ethyl 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as an antimicrobial and anticancer agent.
Medicine: Its derivatives are being investigated for their therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyridine-3,7-dicarboxylic acid: This compound shares a similar thiazole-pyrimidine structure but has different functional groups.
2-substituted thiazolo[3,2-a]pyrimidine derivatives: These compounds have various substituents at the 2-position, which can alter their chemical and biological properties.
Uniqueness
Ethyl 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups and its potential for diverse chemical modifications. This makes it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
ethyl 5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3S/c1-2-14-8(13)6-5-10-9-11(7(6)12)3-4-15-9/h5H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGPOYRIGOMNSV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2N(C1=O)CCS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90348963 |
Source
|
Record name | Ethyl 5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90348963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32084-53-0 |
Source
|
Record name | Ethyl 5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90348963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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